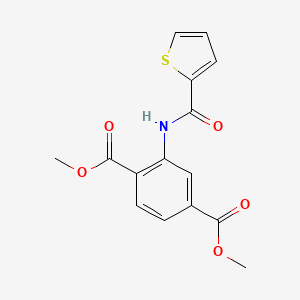
1,4-DIMETHYL 2-(THIOPHENE-2-AMIDO)BENZENE-1,4-DICARBOXYLATE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-DIMETHYL 2-(THIOPHENE-2-AMIDO)BENZENE-1,4-DICARBOXYLATE is a complex organic compound that features a thiophene ring attached to a benzene ring with two carboxylate groups and a thiophene-2-amido substituent. This compound is part of the thiophene derivatives family, which are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-DIMETHYL 2-(THIOPHENE-2-AMIDO)BENZENE-1,4-DICARBOXYLATE typically involves multi-step organic reactions. One common method includes the condensation of thiophene-2-carboxylic acid with 1,4-dimethylbenzene-1,4-dicarboxylic acid under specific conditions. The reaction may require catalysts such as phosphorus pentasulfide (P4S10) and solvents like dimethylformamide (DMF) to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product with minimal impurities .
化学反応の分析
Types of Reactions
1,4-DIMETHYL 2-(THIOPHENE-2-AMIDO)BENZENE-1,4-DICARBOXYLATE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Bromine (Br2), chlorine (Cl2)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Halogenated thiophene derivatives
科学的研究の応用
1,4-DIMETHYL 2-(THIOPHENE-2-AMIDO)BENZENE-1,4-DICARBOXYLATE has several applications in scientific research:
作用機序
The mechanism of action of 1,4-DIMETHYL 2-(THIOPHENE-2-AMIDO)BENZENE-1,4-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The compound’s amido and carboxylate groups can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function .
類似化合物との比較
Similar Compounds
- Thiophene-2-carboxylic acid
- 1,4-Dimethylbenzene-1,4-dicarboxylic acid
- Thiophene-2-amido derivatives
Uniqueness
1,4-DIMETHYL 2-(THIOPHENE-2-AMIDO)BENZENE-1,4-DICARBOXYLATE is unique due to its combination of a thiophene ring with a benzene ring and multiple functional groups. This structural complexity allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities .
生物活性
1,4-DIMETHYL 2-(THIOPHENE-2-AMIDO)BENZENE-1,4-DICARBOXYLATE (often referred to as compound 1) is a synthetic organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H18N2O6S. The structure features two carboxylate groups and a thiophene moiety, which are critical for its biological interactions.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of related structures have shown potent cytotoxic effects against various cancer cell lines.
Case Study:
A derivative of this compound was tested against a panel of human tumor cell lines. The results indicated an IC50 value of approximately 2.76 µM against ovarian cancer cells (OVXF 899), demonstrating substantial selectivity and potency (Table 1).
| Cell Line | IC50 (µM) |
|---|---|
| Ovarian Cancer (OVXF 899) | 2.76 |
| Renal Cancer (RXF 486) | 1.14 |
| Breast Cancer (MAXF 401) | 9.27 |
Anti-inflammatory Activity
Compounds containing thiophene and amide functionalities have also been reported to exhibit anti-inflammatory effects. This activity is often attributed to the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Mechanism of Action:
The anti-inflammatory properties are likely mediated through the modulation of signaling pathways involved in inflammation, including NF-kB and MAPK pathways.
Antimicrobial Activity
The biological profile of compounds similar to this compound includes antimicrobial properties. Studies have shown effectiveness against various bacterial strains.
Example Findings:
In vitro assays demonstrated that certain derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Research Findings
Research has consistently highlighted the potential of this compound in drug discovery. A notable study published in Pharmaceutical Research indicated that modifications to the thiophene ring can enhance the bioactivity and selectivity of related compounds towards specific targets in cancer therapy.
Table 2: Summary of Biological Activities
特性
IUPAC Name |
dimethyl 2-(thiophene-2-carbonylamino)benzene-1,4-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5S/c1-20-14(18)9-5-6-10(15(19)21-2)11(8-9)16-13(17)12-4-3-7-22-12/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVDIXFDNGAMOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














